1-Bromo-4-(furan-2-yl)but-3-en-2-one
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Overview
Description
1-Bromo-4-(furan-2-yl)but-3-en-2-one is an organic compound with the molecular formula C₈H₇BrO₂ It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(furan-2-yl)but-3-en-2-one can be synthesized through various methods. One common approach involves the bromination of 4-(furan-2-yl)but-3-en-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furan-2-carboxylic acid or other oxidized furan derivatives.
Reduction Reactions: Products include alcohols or alkanes derived from the original compound.
Scientific Research Applications
1-Bromo-4-(furan-2-yl)but-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(furan-2-yl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
1-Bromo-4-(furan-2-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(furan-2-yl)but-3-en-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and reactivity.
1-Bromo-4-(pyridin-2-yl)but-3-en-2-one: Contains a pyridine ring, which imparts different chemical and biological properties.
Properties
CAS No. |
923025-55-2 |
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Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
1-bromo-4-(furan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrO2/c9-6-7(10)3-4-8-2-1-5-11-8/h1-5H,6H2 |
InChI Key |
WQNYIEVLMKADMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)CBr |
Origin of Product |
United States |
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